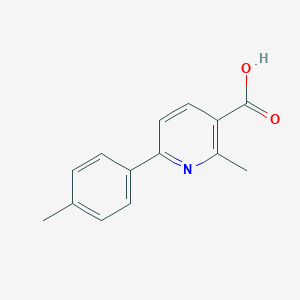

2-Methyl-6-(4-methylphenyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

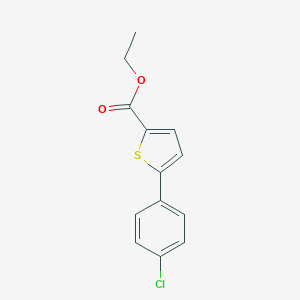

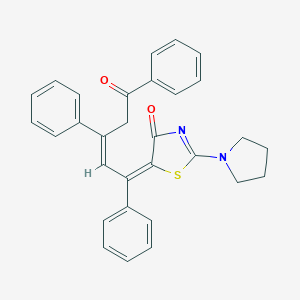

2-Methyl-6-(4-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 . It is a derivative of nicotinic acid, also known as niacin, which is an essential human nutrient .

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(4-methylphenyl)nicotinic acid consists of a pyridine ring with a carboxylic acid group and two methyl groups attached at different positions . The structure of similar compounds has been confirmed by X-ray structural analysis .Mécanisme D'action

Target of Action

It’s structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of enzymes and receptors in the body . It’s also worth noting that pyrazole-bearing compounds, which are structurally similar to the compound , have shown potent antileishmanial and antimalarial activities .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application .

Biochemical Pathways

Nicotinic acid is known to be involved in various biochemical pathways, including the metabolism of lipids and carbohydrates .

Pharmacokinetics

Nicotinic acid and its derivatives are generally well-absorbed and widely distributed throughout the body .

Result of Action

Nicotinic acid and its derivatives have been shown to have a variety of effects, including reducing fatigue, maintaining healthy skin, efficient metabolism, and mental health .

Action Environment

It’s worth noting that the efficacy of many drugs can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-5-11(6-4-9)13-8-7-12(14(16)17)10(2)15-13/h3-8H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFOZSKLXZPYAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(4-methylphenyl)nicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B503247.png)

![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)

![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)

![4-(2,4-difluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B503255.png)

![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)

![5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503259.png)

![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)

![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)

![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)